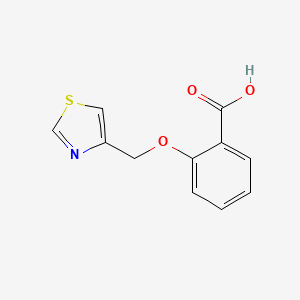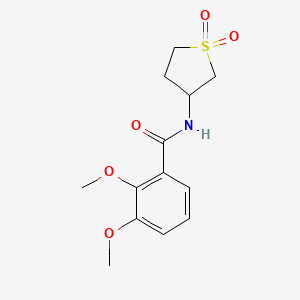![molecular formula C15H10N4O4S B2575080 1-(3-Nitrophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone CAS No. 420831-80-7](/img/structure/B2575080.png)
1-(3-Nitrophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Nitrophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone, also known as NPOE, is a chemical compound that has been extensively studied for its potential applications in scientific research. NPOE is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 386.43 g/mol.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
1,3,4-Oxadiazole derivatives are known for their wide range of therapeutic applications. They exhibit an array of bioactivities due to their effective binding with different enzymes and receptors in biological systems through numerous weak interactions. These compounds are extensively studied for their potential in treating various ailments, showing significant therapeutic potency. This includes applications in anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents. The extensive research into 1,3,4-oxadiazole-based compounds underscores their value in medicinal chemistry and drug development (Verma et al., 2019).
Biological Activities
Coumarin and oxadiazole derivatives, including the 1,3,4-oxadiazole ring, are noted for their broad spectrum of biological activities. These activities include antimicrobial, anticancer, and anti-inflammatory effects. The versatility of these compounds allows for further modifications to synthesize more effective and potent drugs, expanding the scope of therapeutic applications. This highlights the potential of using 1,3,4-oxadiazole as a scaffold for developing new pharmacological agents with enhanced efficacy and reduced toxicity (Jalhan et al., 2017).
Chemical Properties and Sensing Applications
1,3,4-Oxadiazoles are not just limited to pharmacological applications but also have significant roles in chemistry and materials science. These compounds are explored for their potential in polymer science, organic electronics, and as chemosensors. The chemical stability, photoluminescence, and thermal properties of 1,3,4-oxadiazole derivatives make them suitable for various applications beyond medicinal chemistry. They are particularly interesting for the development of fluorescent frameworks and metal-ion sensors, indicating the diverse utility of these heterocyclic compounds in scientific research (Sharma et al., 2022).
Eigenschaften
IUPAC Name |
1-(3-nitrophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O4S/c20-13(11-2-1-3-12(8-11)19(21)22)9-24-15-18-17-14(23-15)10-4-6-16-7-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPAWUKVLZNBPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901329262 |
Source


|
| Record name | 1-(3-nitrophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901329262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792586 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Nitrophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone | |
CAS RN |
420831-80-7 |
Source


|
| Record name | 1-(3-nitrophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901329262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


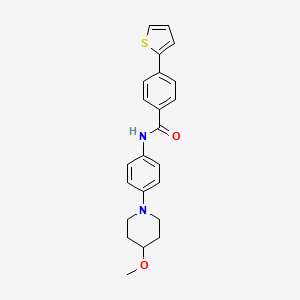

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2575002.png)

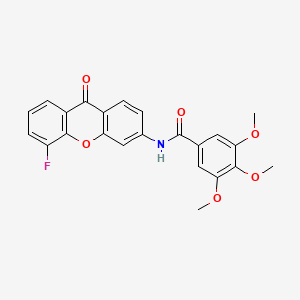
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2575006.png)
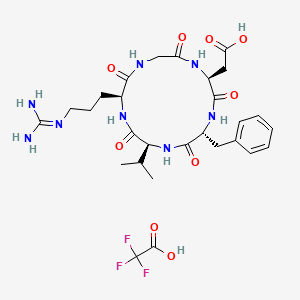

![2-{(E)-[(2-ethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2575013.png)
![N-(2-(diethylamino)ethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2575014.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea](/img/structure/B2575015.png)
